

# Analysis of the Crystal Structure of 2,3-Dimethylmaleic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: Dimethylmaleic acid

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## Executive Summary

This technical guide provides an in-depth analysis of the crystal structure of 2,3-dimethylmaleic anhydride, a closely related compound to **dimethylmaleic acid**. Despite a comprehensive search of scientific literature and crystallographic databases, no publicly available, fully determined crystal structure for **dimethylmaleic acid** was found. Therefore, this report focuses on the detailed crystallographic data available for its anhydride,  $C_6H_6O_3$ , which serves as the most relevant structural analogue.

The analysis herein covers the key crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structure determination. This information is crucial for understanding the solid-state conformation, intermolecular interactions, and physicochemical properties of this class of molecules, which can inform research in materials science and drug development.

## Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its function and reactivity. X-ray crystallography is the definitive method for elucidating the atomic arrangement within a crystalline solid, providing precise data on bond lengths, bond angles, and crystal packing. This guide focuses on the crystal structure of 2,3-dimethylmaleic anhydride. This compound is the anhydride of **dimethylmaleic acid** and is related to maleic

anhydride by the substitution of two hydrogen atoms with methyl groups.[1] The data presented is based on the published crystal structure determination by Wiscons, Zeller, and Rowsell (2015).

## Crystallographic Data for 2,3-Dimethylmaleic Anhydride

The crystal structure of 2,3-dimethylmaleic anhydride (CSD Reference: 1412475) was determined by single-crystal X-ray diffraction.[2] The key crystallographic data are summarized in the tables below.

**Table 1: Crystal Data and Structure Refinement**

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>
Formula Weight	126.11 g/mol
Crystal System	Orthorhombic
Space Group	P b c a
a (Å)	10.4087
b (Å)	8.5848
c (Å)	13.095
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	1170.1
Z	8
Residual Factor (R-factor)	0.0406

Data sourced from PubChem and associated publications.[3]

**Table 2: Selected Bond Lengths**

Bond	Length (Å)
C1 - C2	1.4841 (11)
C3 - C4	1.4848 (11)
C2 = C3	1.3420 (12)

These bond lengths indicate that the alkene portion of the molecule is not delocalized with the carbonyl groups, confirming its non-aromatic nature.[2]

## Molecular and Crystal Packing Structure

The molecule of 2,3-dimethylmaleic anhydride is a 5-membered cyclic anhydride featuring a double bond between carbons C2 and C3.[2] This double bond constrains the molecule into a planar conformation.[2]

The crystal packing is characterized by significant intermolecular interactions. Notably, strong electrostatic interactions between the carbonyl carbon and oxygen atoms of adjacent molecules define the packing motif. The closest of these non-bonding intermolecular distances are 2.9054 (11) Å and 3.0509 (11) Å, which are considerably shorter than the sum of the van der Waals radii of carbon and oxygen.[2][4] These interactions result in the formation of continuous chains and a layered structure.[2]

## Experimental Protocols

The successful determination of a crystal structure is highly dependent on the quality of the crystal and the methods used for data collection and refinement.

## Synthesis and Crystallization

The protocol for obtaining single crystals of 2,3-dimethylmaleic anhydride is as follows:

- **Dissolution:** Dissolve 2 grams of 2,3-dimethylmaleic anhydride in 100 mL of deionized water.
- **Heating:** Heat the solution to 373 K (100 °C) until the solid is completely dissolved.

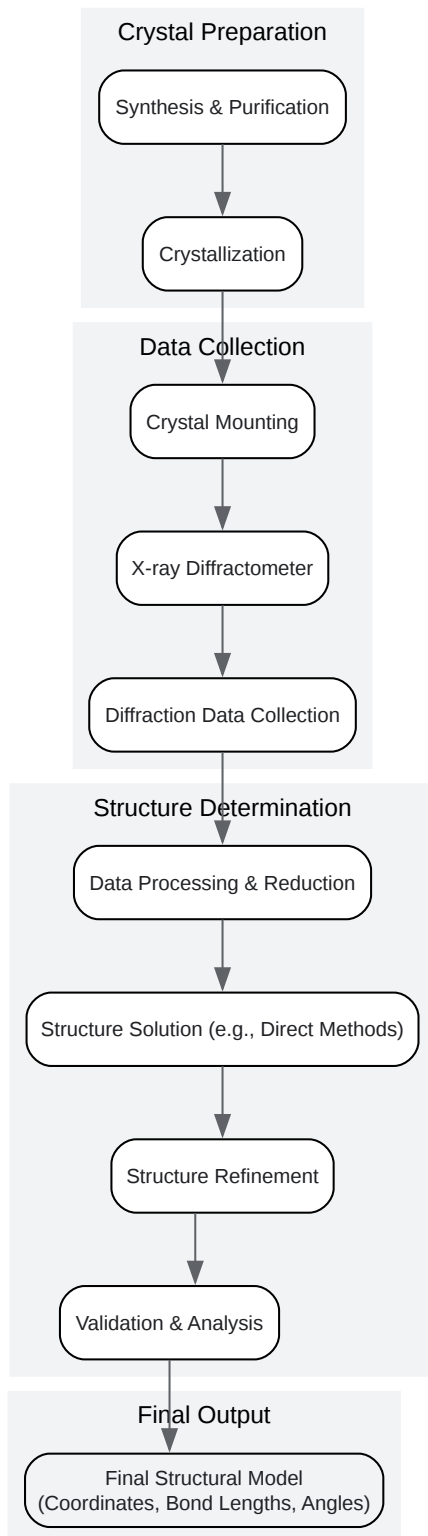
- Cooling: Slowly cool the solution to 277 K (4 °C).
- Crystallization: Colorless plate-like crystals form upon slow cooling.[2]

## X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystal. The general workflow involves several key steps, from crystal mounting to structure solution and refinement.

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

## Experimental Workflow for Single-Crystal X-ray Diffraction



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A generalized workflow for determining a crystal structure via single-crystal X-ray diffraction.

### Key Steps in the Workflow:

- **Crystal Selection and Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected by a detector.
- **Data Processing:** The raw diffraction intensities are processed, integrated, and corrected for various experimental factors.
- **Structure Solution:** The processed data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.
- **Structure Refinement:** The initial atomic model is refined against the experimental data to improve its accuracy and agreement.
- **Validation:** The final structure is validated using various crystallographic checks to ensure its quality and chemical sense.

## Conclusion

This guide has detailed the available crystal structure information for 2,3-dimethylmaleic anhydride, presented as a proxy for **dimethylmaleic acid** due to the absence of a published crystal structure for the latter. The provided data on unit cell dimensions, bond lengths, and crystal packing, along with the experimental protocols, offer valuable insights for researchers in chemistry and drug development. The planar nature of the anhydride ring and the dominant role of intermolecular carbonyl interactions are key features of its solid-state structure. This structural information provides a solid foundation for computational modeling and for understanding the behavior of this class of compounds in the solid state.

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